molecular formula C7H15NO B1431876 (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine CAS No. 1785762-88-0

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine

Cat. No.: B1431876
CAS No.: 1785762-88-0
M. Wt: 129.2 g/mol
InChI Key: MJSLAFYBMVDJDK-UHFFFAOYSA-N
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Description

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine is a cyclic amine characterized by a six-membered ring containing two methyl groups and a tertiary amine. This compound has gained attention in the field of organic chemistry due to its versatility as a building block for synthesizing various complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine can be synthesized through multiple synthetic routes:

    Reaction of 2-oxoisovaleric acid with S-methylisothiourea or S-ethylisothiourea: This method involves the reaction of 2-oxoisovaleric acid with either S-methylisothiourea or S-ethylisothiourea, followed by reduction with sodium borohydride.

    Reaction of 2,2-dimethylpropanal with hydroxylamine hydrochloride: This alternative method involves the reaction of 2,2-dimethylpropanal with hydroxylamine hydrochloride in the presence of sodium acetate, followed by reduction with sodium borohydride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing complex organic molecules, making it valuable in organic synthesis.

    Biology: The compound’s amine group allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine involves its interaction with molecular targets through its amine group. This interaction can influence various biochemical pathways, depending on the specific application and the nature of the target molecules. detailed studies on its mechanism of action are limited.

Comparison with Similar Compounds

Similar Compounds

    (6,6-dimethyltetrahydro-2H-pyran-3-ol): Similar structure but with a hydroxyl group instead of an amine group.

    (6,6-dimethyltetrahydro-2H-pyran-3-one): Contains a ketone group instead of an amine group.

Uniqueness

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine is unique due to its amine group, which imparts different chemical reactivity and potential biological activity compared to its analogs with hydroxyl or ketone groups.

Properties

IUPAC Name

6,6-dimethyloxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)4-3-6(8)5-9-7/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSLAFYBMVDJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CO1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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